molecular formula C6H5N3O B070325 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde CAS No. 188998-04-1

1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde

Cat. No. B070325
CAS RN: 188998-04-1
M. Wt: 135.12 g/mol
InChI Key: DHEDMKADEUKAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is complex and varies depending on the biological target. In general, this compound acts by inhibiting the activity of specific enzymes and proteins, which are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression and proliferation. Additionally, it has been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde are diverse and depend on the biological target. For example, it has been found to induce apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. Additionally, it has been shown to inhibit the replication of various viruses, such as hepatitis C virus and human immunodeficiency virus. Moreover, it has been found to exhibit anti-inflammatory effects by inhibiting the activity of specific enzymes, such as phosphodiesterases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is its diverse biological activities, which make it a promising candidate for drug discovery and development. Additionally, the synthesis method is relatively simple, and the compound can be easily modified to improve its efficacy and selectivity. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, the use of this compound in combination with other drugs or therapies is also an area of interest. Moreover, the development of new synthetic methods for the preparation of this compound and its derivatives is also an area of future research.
Conclusion:
In conclusion, 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound exhibits diverse biological activities and acts by inhibiting the activity of specific enzymes and proteins. The synthesis method is relatively simple, and the compound can be easily modified to improve its efficacy and selectivity. However, its potential toxicity needs to be carefully evaluated before its use in clinical trials. There are several future directions for research on this compound, including the development of more potent and selective inhibitors, the use of this compound in combination with other drugs or therapies, and the development of new synthetic methods.

Scientific Research Applications

1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Moreover, it has been found to be a potent inhibitor of various enzymes, such as cyclin-dependent kinases, protein kinases, and phosphodiesterases.

properties

CAS RN

188998-04-1

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

imidazo[1,2-b]pyrazole-1-carbaldehyde

InChI

InChI=1S/C6H5N3O/c10-5-8-3-4-9-6(8)1-2-7-9/h1-5H

InChI Key

DHEDMKADEUKAIM-UHFFFAOYSA-N

SMILES

C1=CN2C(=CC=N2)N1C=O

Canonical SMILES

C1=CN2C(=CC=N2)N1C=O

synonyms

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of acetic anhydride (3.68 ml) and formic acid (3 ml) was stirred at room temperature for 1 hour. The solution was cooled in an ice-bath and 1H-imidazo-[1,2-b]pyrazole (2.1 g) was added thereto. The mixture was stirred at room temperature for 1 hour. The reaction mixture was evaporated and the residue was subjected to column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (1:1) as an eluent. Fractions containing the object compound were combined and the solvent was evaporated to give 1-formyl-1H-imidazo[1,2-b]pyrazole (1.83 g). NMR (DMSO-d6, δ) : 6.20 and 6.28 (total 1H, each d, J=2Hz), 7.65-7.72 (1H, m), 7.71 (1H, d, J=2Hz), 7.87-7.92 (1H, m), 9.02 (1H, br s)
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.